molecular formula C9H7ClO3 B14237308 2-Chloro-3-oxo-3-phenylpropanoic acid CAS No. 312307-85-0

2-Chloro-3-oxo-3-phenylpropanoic acid

Cat. No.: B14237308
CAS No.: 312307-85-0
M. Wt: 198.60 g/mol
InChI Key: QSARSHXEQJHWCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-oxo-3-phenylpropanoic acid is an organic compound with the molecular formula C9H7ClO3 It is a derivative of phenylpropanoic acid, featuring a chlorine atom and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-oxo-3-phenylpropanoic acid typically involves the chlorination of 3-oxo-3-phenylpropanoic acid. One common method is the reaction of 3-oxo-3-phenylpropanoic acid with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

C9H8O3+SOCl2C9H7ClO3+SO2+HCl\text{C}_9\text{H}_8\text{O}_3 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_7\text{ClO}_3 + \text{SO}_2 + \text{HCl} C9​H8​O3​+SOCl2​→C9​H7​ClO3​+SO2​+HCl

Industrial Production Methods

Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-oxo-3-phenylpropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like ammonia (NH3) or ethanol (C2H5OH) under basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Major Products Formed

    Substitution: Formation of 3-oxo-3-phenylpropanoic acid derivatives.

    Reduction: Formation of 2-chloro-3-hydroxy-3-phenylpropanoic acid.

    Oxidation: Formation of this compound derivatives with additional carboxyl groups.

Scientific Research Applications

2-Chloro-3-oxo-3-phenylpropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.

    Biology: Studied for its potential effects on biological systems and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-3-oxo-3-phenylpropanoic acid involves its interaction with specific molecular targets. The chlorine atom and ketone group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with biological molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanoic acid: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    2-Chloro-3-phenylpropanoic acid:

    Phenylpyruvic acid: Similar structure but different functional groups, leading to distinct chemical properties and applications.

Uniqueness

2-Chloro-3-oxo-3-phenylpropanoic acid is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and potential for diverse applications in synthesis and research.

Properties

IUPAC Name

2-chloro-3-oxo-3-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSARSHXEQJHWCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10608455
Record name 2-Chloro-3-oxo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312307-85-0
Record name 2-Chloro-3-oxo-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10608455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.